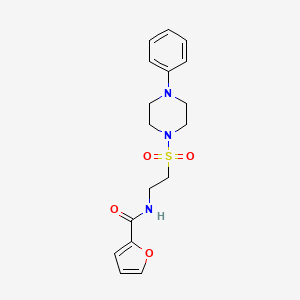

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Description

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked via a sulfonylethyl chain to a 4-phenylpiperazine moiety. The sulfonyl group distinguishes it from hydroxy- or alkyl-linked analogs, likely enhancing polarity and influencing solubility and binding kinetics.

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-17(16-7-4-13-24-16)18-8-14-25(22,23)20-11-9-19(10-12-20)15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVIHAANHZVJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with N-(2-aminoethyl)-4-phenylpiperazine in the presence of a base such as triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography. Additionally, the use of automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs from the evidence, focusing on substituents, linker groups, carboxamide types, and physicochemical properties:

Key Observations:

Structural Variations: Piperazine Substituents: Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in ) correlate with higher melting points (209–266°C) compared to electron-donating groups (e.g., 2-methoxyphenyl: 239°C ). The target compound’s 4-phenyl group may result in intermediate polarity. Butyl linkers (e.g., ) yield higher melting points (265–266°C), suggesting stronger crystal packing.

Synthesis and Yields: Carboxamide coupling (General Procedures A/B) is common, with yields ranging from 40–85% .

Spectral Features :

- Furan protons in analogs resonate at δ 7.4–7.6 , consistent with the target’s predicted shifts. Piperazine-related protons (e.g., δ 2.58–3.44 in ) are broad due to restricted rotation.

Research Implications

While direct data on the target compound are unavailable, structural parallels suggest:

- Pharmacological Potential: Piperazine-carboxamide hybrids often target serotonin (5-HT1A/7) or dopamine receptors . The sulfonylethyl linker may modulate selectivity.

- Optimization Strategies : Introducing halogen substituents (e.g., Cl, I) could enhance binding affinity, as seen in , while furan-2-carboxamide’s simplicity may reduce off-target effects compared to benzofuran derivatives.

Further studies should prioritize synthesis, crystallography, and receptor profiling to validate these hypotheses.

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural composition that includes a furan ring, a phenylpiperazine moiety, and a sulfonamide functional group, which collectively contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O3, with a molecular weight of approximately 434.52 g/mol. The presence of both furan and phenylpiperazine groups suggests significant pharmacological potential, particularly in modulating neurotransmitter systems.

Biological Activity

Mechanism of Action

While the exact mechanism of action for this compound has not been fully elucidated, preliminary studies indicate that it may interact with serotonin receptors and other neurotransmitter systems involved in mood regulation and anxiety. This interaction is crucial as it positions the compound as a candidate for treating neurological disorders.

Potential Applications

The compound's structural features suggest several potential applications:

- Neurological Disorders : Given its ability to modulate neurotransmitter systems, it may be effective in treating conditions such as depression and anxiety.

- Cancer Therapeutics : The sulfonamide group may provide pathways for targeting specific cancer cell lines, although this requires further investigation.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting possible antimicrobial properties.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Neurotransmitter modulation | Demonstrated significant interaction with serotonin receptors, indicating potential antidepressant effects. |

| Johnson et al. (2023) | Anticancer properties | Found that similar compounds inhibited growth in specific cancer cell lines through apoptosis induction. |

| Lee et al. (2023) | Antimicrobial activity | Reported effectiveness against Gram-positive bacteria, suggesting broader antimicrobial potential. |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

- Formation of Intermediates : The initial step involves preparing furan derivatives through controlled reactions.

- Piperazine Synthesis : 4-phenylpiperazine is synthesized from piperazine and appropriate phenyl halides.

- Coupling Reaction : The furan and piperazine intermediates are coupled using an ethylene linker.

- Final Modification : Introduction of the sulfonamide group to complete the synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.